molecular formula C9H17NO2 B13247736 5-Amino-5-cyclopropyl-3-methylpentanoic acid

5-Amino-5-cyclopropyl-3-methylpentanoic acid

Cat. No.: B13247736
M. Wt: 171.24 g/mol
InChI Key: YJLDSODDYJQBPB-UHFFFAOYSA-N
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Description

5-Amino-5-cyclopropyl-3-methylpentanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of pentanoic acid, featuring an amino group at the 5th position, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-cyclopropyl-3-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the amino group through reductive amination or other suitable reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-cyclopropyl-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols or amines.

Scientific Research Applications

5-Amino-5-cyclopropyl-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-5-cyclopropyl-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The cyclopropyl group adds rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A simpler analog without the cyclopropyl and methyl groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pentanoic acid backbone.

    3-Methylpentanoic acid: Similar backbone but lacks the amino and cyclopropyl groups.

Uniqueness

5-Amino-5-cyclopropyl-3-methylpentanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance and rigidity, while the amino group enhances its reactivity and potential for forming derivatives.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

5-amino-5-cyclopropyl-3-methylpentanoic acid

InChI

InChI=1S/C9H17NO2/c1-6(5-9(11)12)4-8(10)7-2-3-7/h6-8H,2-5,10H2,1H3,(H,11,12)

InChI Key

YJLDSODDYJQBPB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1CC1)N)CC(=O)O

Origin of Product

United States

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